Chemo- and Regioselective Fe-Catalyzed Coupling Enabled by the Aryl Triflate
The Seidel-Fürstner route specifically employs the triflate (compound 5) for reaction with octylmagnesium bromide catalyzed by Fe(acac)₃, forming octylbenzene derivative 6, the key FTY720 building block [1]. The reaction was described as "chemo- and regioselective" and formed the basis for a "practical and scaleable" synthesis. While the paper does not publish a direct yield comparison table between triflate and bromide, class-level inference from the Fürstner group's mechanistic studies supports high selectivity for triflates. In the 2002 Angewandte paper, iron-catalyzed coupling of alkyl Grignards with aryl triflates proceeded in high yields with excellent functional group tolerance, a necessary condition not guaranteed by other leaving groups for this substrate [2]. The use of triflate is not arbitrary; it was selected to prevent nucleophilic attack at the acetate carbonyl and to ensure oxidative addition outpaces competing, non-productive pathways.
| Evidence Dimension | Selectivity & yield in Fe-catalyzed alkyl-aryl cross-coupling of functionalized substrates |
|---|---|
| Target Compound Data | Phenyl triflate 5 successfully coupled with octylmagnesium bromide under Fe(acac)₃ catalysis to yield octylbenzene 6; described as chemo- and regioselective. (Exact yield not specified in available abstract; paper notes a "practical and scaleable synthesis") |
| Comparator Or Baseline | Aryl bromides, iodides, or chlorides. Class-level data: aryl chlorides are better than bromides/iodides in Fe-catalysis, but tosylates are also competent; triflates are a distinct class of highly active electrophiles. |
| Quantified Difference | Not available from direct comparison within this paper; class-level difference is the enabling of selectivity and stability with a highly functionalized, base-sensitive substrate. |
| Conditions | Reaction: Fe(acac)₃, THF/NMP, room temperature; substrate: compound 5 (aryl triflate) + OctylMgBr. |
Why This Matters
This evidence confirms the compound is validated in the primary literature for a pharmaceutically relevant, scalable synthesis, reducing the risk of failure when scaling up or reproducing published protocols.
- [1] Seidel, G., Laurich, D., & Fürstner, A. (2004). Iron-Catalyzed Cross-Coupling Reactions. A Scalable Synthesis of the Immunosuppressive Agent FTY720. The Journal of Organic Chemistry, 69(11), 3950–3952. View Source
- [2] Fürstner, A., & Leitner, A. (2002). Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. Angewandte Chemie International Edition, 41(4), 609–612. View Source
